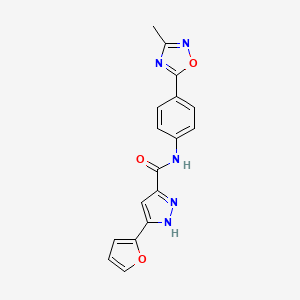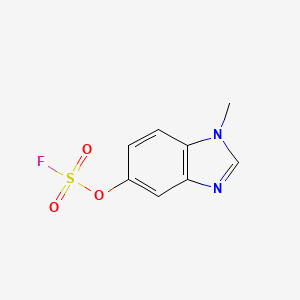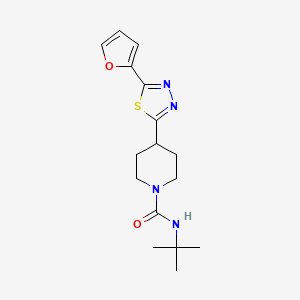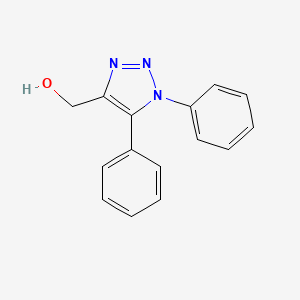![molecular formula C17H14F2N4O B2769291 1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1226449-35-9](/img/structure/B2769291.png)
1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. It belongs to the class of triazole-based compounds that have shown promising results in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Properties
Microwave-assisted Synthesis and Biological Activities
A study detailed the microwave-assisted synthesis of hybrid molecules containing different moieties such as penicillanic acid or cephalosporanic acid. These compounds were screened for antimicrobial, antilipase, and antiurease activities, with some exhibiting moderate to good activity against test microorganisms (Başoğlu et al., 2013).
Antitumor Activity
Another research synthesized a compound through the condensation of specific precursors, demonstrating inhibition of cancer cell line proliferation. This study highlights the potential therapeutic applications of such compounds in oncology (Hao et al., 2017).
Mechanistic and Theoretical Studies
Ab Initio Mechanistic Study
Research investigating the synthesis mechanism of 1,3,5-trisubstituted-1,2,4-triazoles using Ab initio methods provided insights into the reaction pathways and theoretical basis for the design of new compounds (Gu & Lu, 2020).
Biological Activities
Antimicrobial and Antiurease Activities
Studies on new 1,2,4-triazol-3-one derivatives reported their synthesis, with subsequent evaluations revealing antimicrobial activity against various microorganisms. Some derivatives showed good antiurease activity, underscoring their potential in developing antimicrobial therapies (Fandaklı et al., 2012).
Luminescence Sensing
Lanthanide Metal–Organic Frameworks (MOFs)
Lanthanide-based MOFs utilizing a triazole-containing tricarboxylic acid ligand were synthesized for luminescence sensing of metal ions and nitroaromatic compounds. These frameworks demonstrate the versatility of triazole derivatives in sensor applications (Wang et al., 2016).
Antiviral Activities
Anti-Influenza Virus Activity
A synthesis route for benzamide-based 5-aminopyrazoles and their derivatives showed remarkable activity against avian influenza virus (H5N1), highlighting the potential of these compounds in antiviral drug development (Hebishy et al., 2020).
properties
IUPAC Name |
1-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O/c1-11(12-5-7-13(18)8-6-12)20-17(24)16-10-23(22-21-16)15-4-2-3-14(19)9-15/h2-11H,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOIVDBWIOPUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CN(N=N2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)urea](/img/structure/B2769210.png)

![N-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2769212.png)

![N,N-dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2769217.png)


![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(2-methoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2769221.png)

![Pentyl 2-[7-(2-amino-2-oxoethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2769224.png)


![3-[(2-Methylpropan-2-yl)oxycarbonylamino]tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2769229.png)
![4-(diethylsulfamoyl)-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2769230.png)